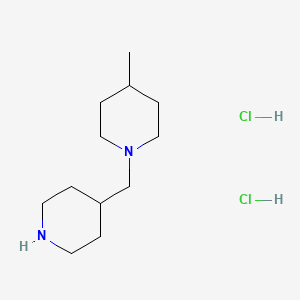4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride
CAS No.: 1211499-19-2
Cat. No.: VC2836104
Molecular Formula: C12H26Cl2N2
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211499-19-2 |
|---|---|
| Molecular Formula | C12H26Cl2N2 |
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | 4-methyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride |
| Standard InChI | InChI=1S/C12H24N2.2ClH/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12;;/h11-13H,2-10H2,1H3;2*1H |
| Standard InChI Key | WIPQFUABSKCKBT-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC2CCNCC2.Cl.Cl |
| Canonical SMILES | CC1CCN(CC1)CC2CCNCC2.Cl.Cl |
Introduction
Chemical Structure and Identification
4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride consists of a 4-methyl-substituted piperidine ring linked to another piperidine ring via a methylene group at the 4-position. The compound exists as a dihydrochloride salt, which enhances its stability and solubility in polar solvents.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1211499-19-2 |
| Molecular Formula | C₁₂H₂₆Cl₂N₂ |
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | 4-methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride |
| InChI Key | WIPQFUABSKCKBT-UHFFFAOYSA-N |
The compound is categorized as a bis-piperidine derivative, featuring a characteristic structure where two piperidine rings are connected . The methyl substituent at the 4-position of one piperidine ring creates asymmetry in the molecule, which may influence its biochemical interactions and physicochemical properties .
Structural Representation
The chemical structure consists of a 4-methylpiperidine connected to a second piperidine ring through a methylene (CH₂) bridge. The nitrogen atoms of both piperidine rings are protonated in the dihydrochloride salt form, with each associated with a chloride counterion . This salt formation significantly affects the compound's solubility profile and stability characteristics.
Physical and Chemical Properties
The physical and chemical properties of 4-methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride have been documented through various analytical studies.
Physical State and Appearance
| Property | Description |
|---|---|
| Physical Form | White to off-white powder |
| Appearance | Crystalline solid |
| Odor | Characteristic |
| Solubility | Soluble in water and polar organic solvents |
The compound is typically available as a crystalline powder, with high purity samples appearing white to off-white in color .
| Hazard Category | Classification |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
The compound is classified as an irritant according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) . This classification necessitates appropriate handling procedures to minimize risk.
Applications and Research Significance
4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride is described as a "versatile small molecule scaffold," suggesting its utility in various research applications .
Pharmaceutical Research
The bis-piperidine structure makes this compound potentially valuable in pharmaceutical research. Piperidine-containing compounds have been extensively investigated for their bioactive properties, including:
The specific methyl substitution pattern and the bis-piperidine framework may confer unique pharmacological properties that could be exploited in drug discovery programs.
Chemical Building Block
As a bifunctional piperidine derivative, this compound can serve as an important building block in organic synthesis and medicinal chemistry. The presence of two nitrogen atoms provides multiple points for further chemical modification, allowing for the creation of more complex molecules .
| Quantity | Approximate Price (EUR) |
|---|---|
| 250 mg | €420.00 |
| 2500 mg | €1,510.00 |
The compound is available in various package sizes, with common offerings being 250 mg and 2500 mg quantities . Pricing reflects the specialized nature of this research chemical and the purification processes required to achieve high purity standards.
Structural Analogs and Related Compounds
Several structural analogs of 4-methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride have been documented in chemical databases and research literature.
Comparable Piperidine Derivatives
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 1-(piperidin-4-ylmethyl)piperidine dihydrochloride | 32832-17-0 | Lacks the methyl group at the 4-position |
| DI(piperidin-4-YL)methane dihydrochloride | 2803477-12-3 | Has the methylene bridge at different positions |
| 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride | 436099-90-0 | Contains a piperazine instead of a second piperidine |
These related compounds share structural similarities with 4-methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride but differ in substitution patterns or heterocyclic components . Comparative studies of these analogs could provide insights into structure-activity relationships and the impact of specific structural modifications on biological activity and physicochemical properties.
Analytical Characterization
Spectroscopic Properties
Spectroscopic techniques are essential for confirming the identity and purity of 4-methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride. While specific spectral data for this compound is limited in the available research, typical analytical approaches would include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Elemental analysis
These methods collectively provide a comprehensive characterization of the compound's structure and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume